molecular formula C13H18ClNO2 B2458994 Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride CAS No. 2567504-04-3

Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride

Cat. No.: B2458994
CAS No.: 2567504-04-3
M. Wt: 255.74
InChI Key: AHUGAULAVNSFFN-UHFFFAOYSA-N
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Description

Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride is a spirocyclic compound that features a unique structure where two rings are connected through a single shared atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride typically involves multi-step reactions. One common method is the stereoselective synthesis, which ensures the formation of the desired stereoisomer. This process often includes the use of catalysts and specific reaction conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of spirocyclic compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit certain enzymes or bind to receptors, altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as spirooxindoles and spiroindoles. These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups .

Uniqueness

Spiro[3,4-dihydroisochromene-1,4’-piperidine]-6-ol;hydrochloride is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-8-16-13(12)4-6-14-7-5-13;/h1-2,9,14-15H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGAULAVNSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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